

# chemical structure and properties of coniferaldehyde

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## Compound of Interest

Compound Name: Coniferaldehyde

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An In-depth Technical Guide to **Coniferaldehyde**: Chemical Structure, Properties, and Biological Activities

## Introduction

**Coniferaldehyde**, also known as coniferyl aldehyde or 4-hydroxy-3-methoxycinnamaldehyde, is a phenolic aldehyde derived from the lignin component of plants.<sup>[1]</sup> It belongs to the phenylpropanoid class of organic compounds and is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.<sup>[2][3][4]</sup> Beyond its structural role in the plant kingdom, **coniferaldehyde** has garnered significant interest from the scientific community for its diverse and potent biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and notable biological functions of **coniferaldehyde**, with a focus on its underlying mechanisms of action.

## Chemical Structure and Physicochemical Properties

**Coniferaldehyde** is structurally a derivative of cinnamaldehyde, featuring a hydroxyl group at the C4 position and a methoxy group at the C3 position of the phenyl ring.<sup>[2][3]</sup> The presence of the  $\alpha,\beta$ -unsaturated aldehyde functional group, the phenolic hydroxyl group, and the methoxy group are key determinants of its chemical reactivity and biological properties.

## General Properties

Property	Value	Reference
IUPAC Name	(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal	[2][3]
Synonyms	Coniferyl aldehyde, Ferulaldehyde, 4-Hydroxy-3-methoxycinnamaldehyde	[1][4][5]
CAS Number	458-36-6	[3][5]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>	[1][5]
Molecular Weight	178.18 g/mol	[3][5]

## Physicochemical Data

Property	Value	Reference
Appearance	Pale yellow solid	[6]
Melting Point	82.5 °C	N/A
Boiling Point	165-167 °C at 10 mmHg	N/A
Solubility	Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Moderately soluble in water.	[1][4][6]
logP	1.5	[3]

## Spectral Data

- <sup>1</sup>H NMR and <sup>13</sup>C NMR: The nuclear magnetic resonance spectra of **coniferaldehyde** are well-characterized, with distinct signals corresponding to the aromatic, vinylic, and aldehydic protons and carbons. The aldehyde carbon typically appears in the 180–200 ppm region of the <sup>13</sup>C NMR spectrum.[7][8]
- Infrared (IR) Spectroscopy: The IR spectrum of **coniferaldehyde** shows characteristic absorption bands for the hydroxyl group (around 3400 cm<sup>-1</sup>), the conjugated aldehyde

carbonyl group (around  $1660\text{ cm}^{-1}$ ), the carbon-carbon double bond (around  $1600\text{ cm}^{-1}$ ), and the aromatic ring.[9]

- Mass Spectrometry: The mass spectrum of **coniferaldehyde** shows a molecular ion peak corresponding to its molecular weight.[5]

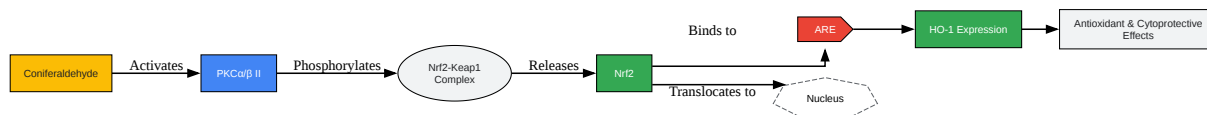
## Biological Activities and Signaling Pathways

**Coniferaldehyde** exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. These effects are mediated through the modulation of several key signaling pathways.

### Antioxidant Activity

**Coniferaldehyde** demonstrates significant antioxidant properties by scavenging free radicals and inducing the expression of antioxidant enzymes.[10][11] This activity is largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

One of the primary mechanisms of its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][12] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1).[10][12]



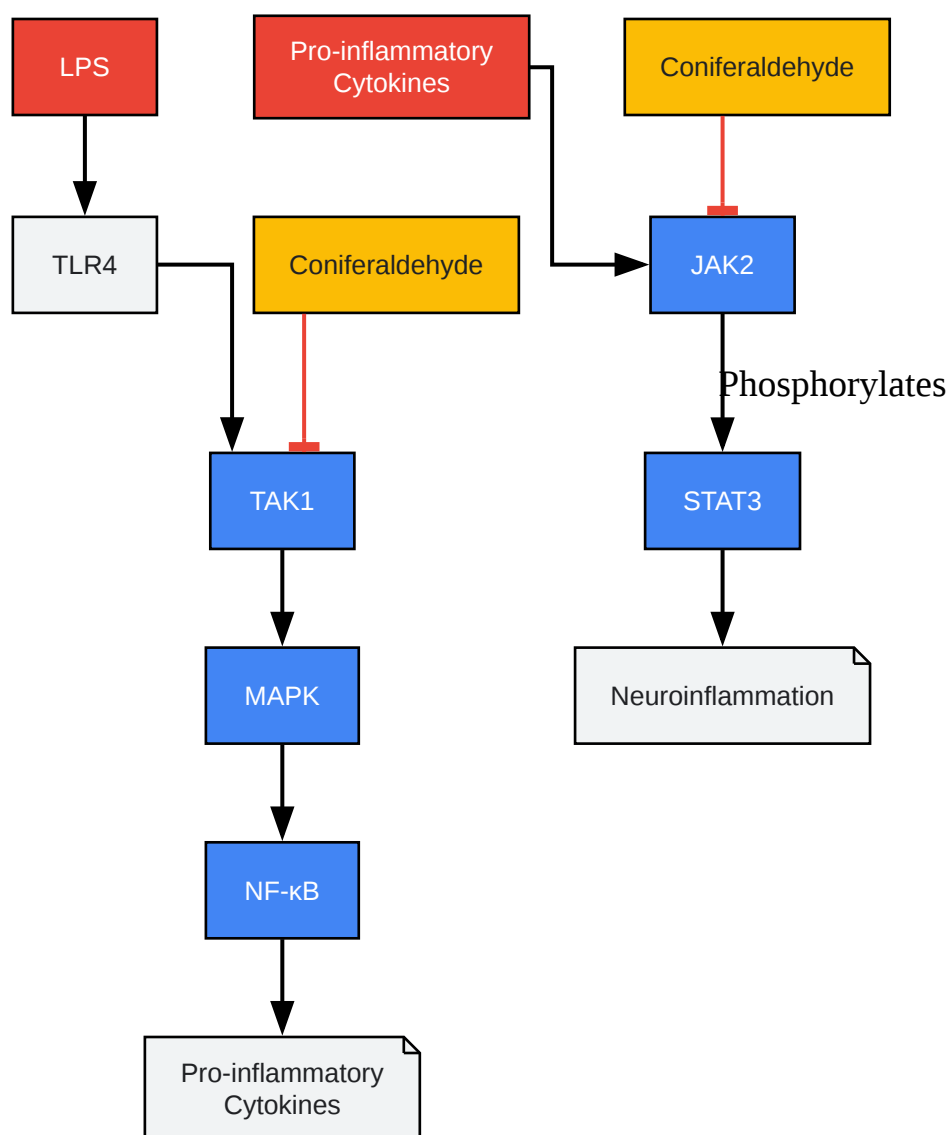
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PKCα/β II/Nrf-2/HO-1 Signaling Pathway.

### Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. **Coniferaldehyde** has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][13][14]

It has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[10][15] **Coniferaldehyde** inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ), interleukin-1 $\beta$  (IL-1 $\beta$ ), and interleukin-6 (IL-6).[14] This is achieved, in part, by inhibiting the TAK1-mediated MAP kinase/NF- $\kappa$ B signaling pathway and activating the AMPK pathway.[14][16] Furthermore, **coniferaldehyde** can inhibit the inflammatory effects in leptomeningeal cells by suppressing the Janus kinase 2 (JAK2) signaling pathway.[13]



[Click to download full resolution via product page](#)Inhibition of Inflammatory Signaling by **Coniferaldehyde**.

## Anticancer Activity

**Coniferaldehyde** and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[17][18] Studies have shown its potential against non-small cell lung cancer cells.[17] The anticancer mechanisms of cinnamaldehydes, in general, involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[19][20]

## Neuroprotective Effects

Neuroinflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases. **Coniferaldehyde** has shown promise in preclinical models of neurodegeneration. In a model of Huntington's disease, it was found to improve motor function and neuronal survival by reducing ROS levels, restoring metabolic homeostasis through pyruvate kinase M2 (PKM2), and attenuating neuroinflammation via the JAK2/STAT3 pathway.[21] Its ability to inhibit microglial activation further underscores its potential as a neuroprotective agent.[14]

## Anti-aging Properties

Recent studies using the model organism *Caenorhabditis elegans* have revealed that **coniferaldehyde** can extend lifespan and enhance resistance to oxidative stress.[22] This effect is mediated by the activation of autophagy through the PAR-4/LKB-1-AAK-2/AMPK-SKN-1/NRF-2 pathway.[22]

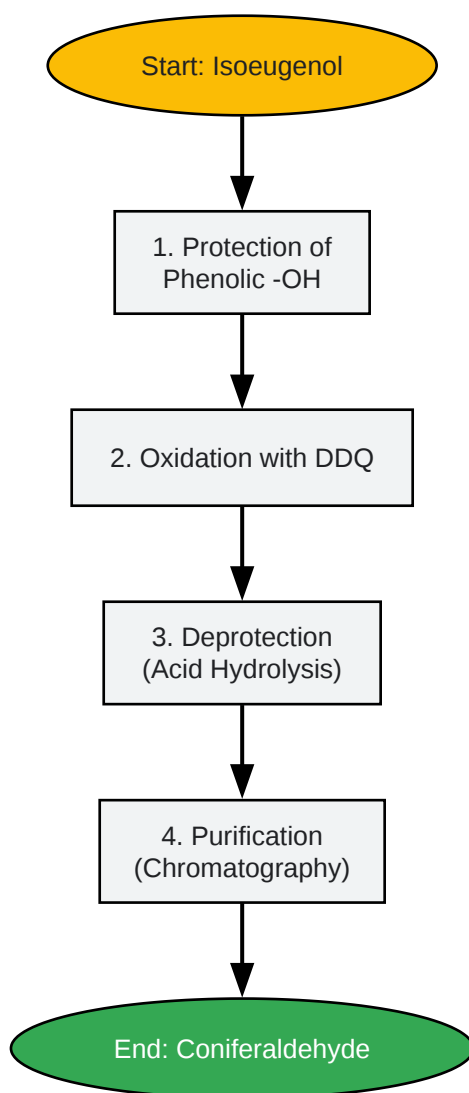
[Click to download full resolution via product page](#)Anti-aging Signaling Pathway in *C. elegans*.

## Experimental Protocols

### Synthesis of Coniferaldehyde

A common method for synthesizing **coniferaldehyde** involves the oxidation of isoeugenol.[\[23\]](#)  
[\[24\]](#)

- **Protection of the Phenolic Hydroxyl Group:** The phenolic hydroxyl group of isoeugenol is first protected, for instance, by reacting it with chloromethyl methyl ether to form methoxymethyl isoeugenol.[\[23\]](#)[\[25\]](#)
- **Oxidation:** The protected isoeugenol is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent such as benzene.[\[23\]](#)[\[24\]](#) This selectively oxidizes the methyl group of the propenyl side chain to an aldehyde.
- **Deprotection:** The protecting group is subsequently removed, often by acid hydrolysis (e.g., with acetic acid), to yield **coniferaldehyde**.[\[23\]](#)
- **Purification:** The final product is purified using techniques like column chromatography or recrystallization.



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General Workflow for **Coniferaldehyde** Synthesis.

## In Vitro Antioxidant Activity Assay (ABTS Method)

This protocol provides a general method to assess the free radical scavenging activity of **coniferaldehyde**.

- Preparation of ABTS Radical Cation (ABTS<sup>•+</sup>): A stock solution of 7 mM ABTS is mixed with 2.45 mM potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS<sup>•+</sup> radical.

- Preparation of Test Solutions: The ABTS•+ solution is diluted with ethanol to an absorbance of  $0.70 \pm 0.02$  at 734 nm. Stock solutions of **coniferaldehyde** and a positive control (e.g., ascorbic acid) are prepared in a suitable solvent (e.g., DMSO or ethanol).
- Assay Procedure:
  - Add 10 µL of various concentrations of **coniferaldehyde** or the positive control to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
  - Incubate the plate in the dark at room temperature for 6 minutes.
  - Measure the absorbance at 734 nm using a microplate reader.
- Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Activity (%) =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the ABTS•+ solution without the sample, and  $A_{\text{sample}}$  is the absorbance in the presence of the sample. The IC<sub>50</sub> value (the concentration required to scavenge 50% of the radicals) is then determined.

## Conclusion

**Coniferaldehyde** is a naturally occurring phenolic aldehyde with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cellular homeostasis makes it a promising candidate for further investigation in the development of novel therapeutic agents for a variety of diseases, including chronic inflammatory conditions, cancer, and neurodegenerative disorders. The detailed understanding of its chemical properties and mechanisms of action provides a solid foundation for researchers and drug development professionals to explore its full therapeutic potential.

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